REACTION_CXSMILES
|
[CH2:1]([SH:6])[CH2:2][CH2:3][CH2:4][SH:5].[C:7](#[N:10])[CH:8]=[CH2:9].[OH-].[CH2:12]([N+:19](C)(C)C)[C:13]1C=CC=C[CH:14]=1>>[C:12](#[N:19])[CH2:13][CH2:14][S:5][CH2:4][CH2:3][CH2:2][CH2:1][S:6][CH2:9][CH2:8][C:7]#[N:10] |f:2.3|
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Name
|
|
Quantity
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20 g
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Type
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reactant
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Smiles
|
C(CCCS)S
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Name
|
|
Quantity
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17 g
|
Type
|
reactant
|
Smiles
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C(C=C)#N
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Name
|
|
Quantity
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1 mL
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Type
|
reactant
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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C(CCSCCCCSCCC#N)#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |